molecular formula C11H19N2O7P B1204287 2-Amino-3-(5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl)propionic acid

2-Amino-3-(5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl)propionic acid

Cat. No.: B1204287
M. Wt: 322.25 g/mol
InChI Key: AGSOOCUNMTYPSE-ZETCQYMHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ATPO involves several steps, starting from commercially available precursorsThe reaction conditions typically involve the use of strong bases and controlled temperatures to ensure the correct stereochemistry of the final product .

Industrial Production Methods

While specific industrial production methods for (S)-ATPO are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring high purity and yield, and implementing stringent quality control measures to maintain consistency .

Chemical Reactions Analysis

Types of Reactions

(S)-ATPO primarily undergoes reactions typical of amino acids and phosphono compounds. These include:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives, while hydrolysis can yield the corresponding phosphonic acid .

Scientific Research Applications

(S)-ATPO is widely used in scientific research due to its ability to selectively antagonize AMPA and kainate receptors. Some of its key applications include:

Mechanism of Action

(S)-ATPO exerts its effects by competitively binding to the AMPA and kainate receptors, thereby inhibiting the action of glutamate, the primary excitatory neurotransmitter in the brain. This inhibition prevents the depolarization of neurons, which is essential for synaptic transmission and plasticity . The molecular targets of (S)-ATPO include the GluR1-4 subunits of AMPA receptors and the GluR5 subunit of kainate receptors .

Comparison with Similar Compounds

(S)-ATPO is unique in its selective antagonism of both AMPA and kainate receptors. Similar compounds include:

    (RS)-2-amino-7-phosphonoheptanoic acid (AP7): An NMDA receptor antagonist.

    (RS)-2-amino-3-(5-tert-butyl-3-hydroxy-4-isoxazolyl)propionic acid (ATPA): An agonist of AMPA and GluR5 receptors.

Compared to these compounds, (S)-ATPO offers a unique combination of selectivity and potency, making it a valuable tool for research in neuropharmacology and receptor biology .

Properties

Molecular Formula

C11H19N2O7P

Molecular Weight

322.25 g/mol

IUPAC Name

(2S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-1,2-oxazol-4-yl]propanoic acid

InChI

InChI=1S/C11H19N2O7P/c1-11(2,3)8-6(4-7(12)10(14)15)9(13-20-8)19-5-21(16,17)18/h7H,4-5,12H2,1-3H3,(H,14,15)(H2,16,17,18)/t7-/m0/s1

InChI Key

AGSOOCUNMTYPSE-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)C1=C(C(=NO1)OCP(=O)(O)O)C[C@@H](C(=O)O)N

Canonical SMILES

CC(C)(C)C1=C(C(=NO1)OCP(=O)(O)O)CC(C(=O)O)N

Synonyms

2-amino-3-(5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl)propionic acid
2-ATPO

Origin of Product

United States

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